molecular formula C9H7F3N2O B14846405 2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one

2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B14846405
M. Wt: 216.16 g/mol
InChI Key: OHFBLMGXRJXVCV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine core. The trifluoromethyl group is known for its significant role in enhancing the chemical and metabolic stability of compounds, making it a valuable motif in pharmaceuticals, agrochemicals, and materials .

Preparation Methods

The synthesis of 2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. For instance, trifluoromethyl ketones can be synthesized by the trifluoromethylation of aldehydes using (bpy)Cu(CF3)3, Et3SiH, and K2S2O8 in aqueous acetone at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, trifluoromethyl ketones, a related class of compounds, have been shown to inhibit histone deacetylase enzymes by binding to the zinc ion in the enzyme’s active site . This interaction can lead to changes in gene expression and protein function, which are crucial in various biological processes.

Comparison with Similar Compounds

2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one can be compared with other trifluoromethylated compounds, such as:

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

2-(trifluoromethyl)-7,8-dihydro-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-1-5-6(14-7)3-4-13-8(5)15/h1-2H,3-4H2,(H,13,15)

InChI Key

OHFBLMGXRJXVCV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1N=C(C=C2)C(F)(F)F

Origin of Product

United States

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